molecular formula C10H14N2O2 B14176871 N-Hydroxy-N'-(3-phenylpropyl)urea CAS No. 919996-57-9

N-Hydroxy-N'-(3-phenylpropyl)urea

Cat. No.: B14176871
CAS No.: 919996-57-9
M. Wt: 194.23 g/mol
InChI Key: NUMTVYPKEHWKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a hydroxy group and a phenylpropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-(3-phenylpropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product. The reaction can be carried out at room temperature, and the product can be isolated through simple filtration or routine extraction procedures .

Industrial Production Methods

Industrial production of N-Hydroxy-N’-(3-phenylpropyl)urea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of hazardous reagents such as phosgene . The scalability of the synthesis method makes it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-N’-(3-phenylpropyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes. The hydroxy group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N’-(3-phenylpropyl)urea is unique due to its specific structural features, such as the phenylpropyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its versatility in various chemical reactions make it a valuable compound in research and industry.

Properties

CAS No.

919996-57-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-hydroxy-3-(3-phenylpropyl)urea

InChI

InChI=1S/C10H14N2O2/c13-10(12-14)11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,11,12,13)

InChI Key

NUMTVYPKEHWKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.